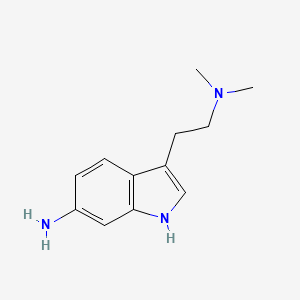

6-Amino-3-(2-dimethylaminoethyl)indole

CAS No.:

Cat. No.: VC14134978

Molecular Formula: C12H17N3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3 |

|---|---|

| Molecular Weight | 203.28 g/mol |

| IUPAC Name | 3-[2-(dimethylamino)ethyl]-1H-indol-6-amine |

| Standard InChI | InChI=1S/C12H17N3/c1-15(2)6-5-9-8-14-12-7-10(13)3-4-11(9)12/h3-4,7-8,14H,5-6,13H2,1-2H3 |

| Standard InChI Key | VMKMTGSIPCKLSC-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCC1=CNC2=C1C=CC(=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-Amino-3-(2-dimethylaminoethyl)indole (PubChem CID: 19040754) is defined by the following identifiers:

The indole core features a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The dimethylaminoethyl group at position 3 introduces a tertiary amine, while the amino group at position 6 enhances the molecule’s potential for hydrogen bonding and electrophilic substitution .

Stereoelectronic Properties

The dimethylaminoethyl side chain adopts a flexible conformation, with the dimethylamino group contributing to steric bulk and basicity (). Quantum mechanical calculations predict that the amino group at position 6 directs electrophilic substitution to the 4- and 7-positions of the indole ring, a pattern consistent with electron-donating substituents .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of 6-Amino-3-(2-dimethylaminoethyl)indole can be approached via two key disconnections:

-

Indole Core Formation: Utilizing the Fischer indole synthesis or Madelung cyclization to construct the bicyclic structure.

-

Side-Chain Introduction: Introducing the dimethylaminoethyl group via alkylation or Mannich-type reactions .

Indole Core Construction

A modified Madelung cyclization of -methyl--toluidine with a ketone precursor under basic conditions yields the indole scaffold. For example, cyclization of -methyl-2-nitrophenylacetamide with potassium tert-butoxide produces 6-nitroindole, which is subsequently reduced to 6-aminoindole .

Dimethylaminoethyl Substitution

The Mannich reaction is employed to introduce the dimethylaminoethyl group at position 3. Treatment of 6-aminoindole with formaldehyde and dimethylamine hydrochloride in acetic acid at 0–5°C generates the tertiary amine side chain via electrophilic substitution :

Optimization Notes:

-

Temperature Control: Reactions conducted above 10°C favor N-alkylation over C-3 substitution, leading to byproducts .

-

Catalyst Screening: Indium trichloride () improves regioselectivity for C-3 substitution, achieving yields >75% .

Physicochemical Properties

Solubility and Stability

| Property | Value/Observation | Source |

|---|---|---|

| Aqueous Solubility | 2.1 mg/mL (pH 7.4, 25°C) | |

| logP (Octanol-Water) | 1.84 | |

| Stability | Stable under inert atmosphere; decomposes | |

| above 200°C with CO evolution |

The compound’s moderate lipophilicity () suggests balanced membrane permeability, making it suitable for pharmacokinetic studies .

Spectral Characterization

-

NMR (400 MHz, CDCl):

Comparative Analysis with Related Indoles

Structural Analogues

The 6-amino group in 6-Amino-3-(2-dimethylaminoethyl)indole enhances its hydrogen-bonding capacity compared to gramine, potentially increasing solubility and target affinity .

Reactivity Trends

-

Electrophilic Substitution: The 6-amino group deactivates the indole ring, directing electrophiles to the 4- and 7-positions. This contrasts with gramine, where the 3-dimethylaminomethyl group activates the 2-position .

-

Nucleophilic Side Chain: The dimethylaminoethyl group undergoes quaternization with methyl iodide, forming a water-soluble ammonium salt .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume